2-Benzyl-2-ethylpyrrolidine hydrochloride

Description

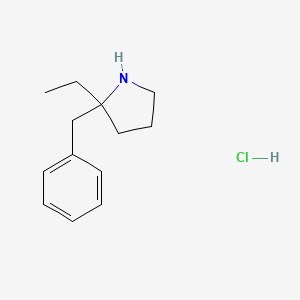

2-Benzyl-2-ethylpyrrolidine hydrochloride is a pyrrolidine derivative characterized by a bicyclic structure substituted with a benzyl group and an ethyl group at the 2-position of the pyrrolidine ring, forming a hydrochloride salt. Pyrrolidine derivatives are valued for their versatility in drug design due to their conformational rigidity and ability to interact with biological targets .

Properties

IUPAC Name |

2-benzyl-2-ethylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-2-13(9-6-10-14-13)11-12-7-4-3-5-8-12;/h3-5,7-8,14H,2,6,9-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQWZZQWJIJKPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-ethylpyrrolidine hydrochloride typically involves the reaction of 2-ethylpyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The compound is typically produced in large quantities and purified using advanced techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-ethylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: The benzyl and ethyl groups can be substituted with other functional groups using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), polar aprotic solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

2-Benzyl-2-ethylpyrrolidine hydrochloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In the study of enzyme interactions and as a potential ligand for receptor binding studies.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-Benzyl-2-ethylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: Polar groups (e.g., hydroxy, amino, carboxylic acid) in compounds like and enhance water solubility, making them suitable for aqueous formulations. In contrast, non-polar substituents (e.g., benzyl, ethyl) in the target compound may reduce solubility, favoring lipid membrane penetration . The ethoxy group in offers moderate polarity, balancing solubility and lipophilicity.

Pharmacological Implications :

- Bulky aromatic groups (e.g., benzyl, benzo[b]thiophene) in and are associated with receptor-binding specificity. For instance, benzo[b]thiophene derivatives often target CNS receptors due to their planar aromatic systems .

- The ethyl group in the target compound may enhance metabolic stability compared to ester-containing analogs like , which are prone to hydrolysis .

Synthetic Utility: Carboxylate and ester derivatives (e.g., ) are common intermediates in peptide-mimetic drug synthesis. The absence of labile groups in the target compound (2-benzyl-2-ethyl) simplifies synthetic routes compared to amino- or hydroxy-substituted analogs .

Analytical and Stability Considerations

- Spectrophotometric Methods : Memantine hydrochloride () and benzydamine hydrochloride () are quantified using UV-Vis spectroscopy, suggesting that similar methods could apply to the target compound. However, substituents like benzyl may require derivatization for accurate detection .

- Stability: Chlorphenoxamine hydrochloride () and dosulepin hydrochloride () exhibit pH-dependent stability. The target compound’s stability may align with these analogs, requiring controlled storage conditions (e.g., low humidity, inert atmosphere) .

Biological Activity

2-Benzyl-2-ethylpyrrolidine hydrochloride (CAS No. 1955547-96-2) is a pyrrolidine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure allows for various interactions with biological systems, making it a valuable compound in research.

Chemical Structure and Properties

This compound features a five-membered nitrogen-containing ring, which contributes to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 277.32 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator , leading to various pharmacological effects. The compound's mechanism of action involves:

- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Binding : The compound can act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, potentially neutralizing free radicals and protecting against oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Neuroprotective Effects : There are indications that this compound could offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Benzylpyrrolidine | Contains a benzyl group attached to pyrrolidine | Potentially different biological activity |

| 2-Ethylpyrrolidine | Lacks the benzyl group | May influence binding affinity and selectivity |

| 2-Benzyl-2-methylpyrrolidine | Contains a methyl group instead of ethyl | Alters chemical properties and reactivity |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antioxidant Studies : A study demonstrated that related pyrrolidine compounds exhibited high antioxidant activity, with IC50 values significantly lower than standard antioxidants like Trolox .

- Enzyme Inhibition : Research indicated that derivatives of this compound could inhibit specific enzymes linked to metabolic disorders, suggesting potential therapeutic applications in diabetes management.

- Neuroprotective Research : Investigations into the neuroprotective effects revealed that certain pyrrolidine derivatives could enhance neuronal survival under oxidative stress conditions, indicating their potential in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.